4-n-Propylphenylmagnesium bromide

Catalog No.
S3580161
CAS No.
87942-08-3
M.F
C9H11BrMg
M. Wt
223.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-n-Propylphenylmagnesium bromide

CAS Number

87942-08-3

Product Name

4-n-Propylphenylmagnesium bromide

IUPAC Name

magnesium;propylbenzene;bromide

Molecular Formula

C9H11BrMg

Molecular Weight

223.39 g/mol

InChI

InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,2,6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

URDLBLBYYUFLSI-UHFFFAOYSA-M

SMILES

CCCC1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CCCC1=CC=[C-]C=C1.[Mg+2].[Br-]

General Use of 4-n-Propylphenylmagnesium bromide

Specific Scientific Field: Organic Chemistry - Grignard Reactions

Comprehensive and Detailed Summary of the Application: 4-n-Propylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic synthesis for creating new carbon-carbon bonds .

Methods of Application or Experimental Procedures: The reagent is typically used in a solution form, such as a 0.5M solution in tetrahydrofuran (THF) . The reaction suitability type for this reagent is a Grignard Reaction .

Results or Outcomes Obtained: The outcomes of the reactions involving this reagent can vary widely depending on the other reactants and conditions used. The general outcome is the formation of new carbon-carbon bonds .

Development of an Ultra-Sensitive Electrochemical Sensor

Specific Scientific Field: Analytical Chemistry - Electrochemical Sensing

Comprehensive and Detailed Summary of the Application: 4-n-Propylphenylmagnesium bromide has been used in the development of an ultra-sensitive electrochemical sensor for the accurate quantification of Morphine and Pethidine in biological samples .

Methods of Application or Experimental Procedures: Silver nanoparticles (AgNPs) were incorporated onto the surface of a magnetite nanoparticles-graphene oxide nanocomposite (Fe3O4 NPs–GO) for the purpose of detecting Morphine and Pethidine . This modification resulted in a notable increase in the oxidation current for Morphine and Pethidine .

Results or Outcomes Obtained: The proposed sensor demonstrated impressive limits of detection (15 nM for Morphine and 3.1 nM for Pethidine) and broad linear ranges (0.02–140 μM for Morphine and 0.01–80 μM for Pethidine) for accurately quantifying Morphine and Pethidine . The sensor displayed notable selectivity for detecting Morphine and Pethidine, even in the presence of various common interfering compounds .

4-n-Propylphenylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent, with the molecular formula C12H17BrMg and a molar mass of approximately 267.6 g/mol. This compound features a phenyl group substituted at the para position with a propyl group, making it notable for its unique properties in organic synthesis. It exists as a colorless to pale yellow solution in tetrahydrofuran (THF), where it is commonly utilized due to its reactivity and ability to form carbon-carbon bonds through nucleophilic substitution reactions .

Grignard reagents pose several safety hazards:

  • Flammability: Reacts exothermically with water, releasing flammable hydrogen gas.
  • Air sensitivity: Can ignite spontaneously in contact with air.
  • Skin and eye irritant: Contact can cause severe irritation and burns.
, primarily involving nucleophilic attacks on electrophiles. Key reactions include:

  • Formation of Alcohols: When reacted with carbonyl compounds (aldehydes and ketones), it can produce secondary or tertiary alcohols.
  • Reaction with Carbon Dioxide: This reagent can react with carbon dioxide to yield carboxylic acids after hydrolysis.
  • Coupling Reactions: It can also engage in coupling reactions with alkyl halides or other electrophiles to form larger organic molecules.

The general reaction mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on an electrophilic center, leading to the formation of new carbon-carbon bonds .

4-n-Propylphenylmagnesium bromide can be synthesized through several methods:

  • Direct Reaction Method: This involves reacting 1-bromo-4-propylbenzene with magnesium turnings in anhydrous ether or THF under reflux conditions. The reaction typically requires dry conditions to prevent hydrolysis.
    1 bromo 4 propylbenzene+Mg4 n Propylphenylmagnesium bromide\text{1 bromo 4 propylbenzene}+\text{Mg}\rightarrow \text{4 n Propylphenylmagnesium bromide}
  • Alternative Synthesis: Another method includes the use of 4-propylaniline and magnesium bromide in a suitable solvent under inert atmosphere conditions, facilitating the formation of the Grignard reagent .

The primary applications of 4-n-Propylphenylmagnesium bromide include:

  • Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in forming alcohols and other functionalized compounds.
  • Material Science: This compound can be utilized in polymer chemistry for synthesizing various polymers through chain-growth mechanisms.
  • Pharmaceutical Chemistry: It serves as a key intermediate in synthesizing pharmaceutical agents by enabling the introduction of propyl substituents into aromatic systems .

Research on the interaction studies involving 4-n-Propylphenylmagnesium bromide primarily focuses on its reactivity with various electrophiles rather than direct biological interactions. Understanding its behavior in different solvents and reaction conditions is crucial for optimizing its use in synthetic applications. Additionally, studies may explore its stability and reactivity profile when combined with other Grignard reagents or organometallic compounds .

Several similar compounds exhibit comparable properties and applications as Grignard reagents. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-Methylphenylmagnesium bromideC9H11BrMgMore reactive due to methyl substitution; used for similar synthetic applications.
4-Ethylphenylmagnesium bromideC10H13BrMgSimilar reactivity but with an ethyl group; useful for creating larger alkyl chains.
3-n-Propylphenylmagnesium bromideC12H17BrMgIsomeric form that may show different selectivity in reactions due to position of propyl group.

4-n-Propylphenylmagnesium bromide is unique due to its specific para substitution pattern, which influences its reactivity and selectivity compared to other phenylmagnesium bromides. Its ability to selectively react under certain conditions makes it valuable for targeted synthesis in organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-20

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